molecular formula C13H16N2O2 B1343464 benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate CAS No. 370881-43-9

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Cat. No. B1343464
CAS RN: 370881-43-9
M. Wt: 232.28 g/mol
InChI Key: BCONCMOUSFKNCK-NWDGAFQWSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds is described in the first paper, where an efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one is reported . This compound serves as a building block for further derivatization, which could potentially be applied to the synthesis of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate. The synthesis involves selective derivatization of the cyclobutane ring, leading to novel piperidine derivatives that are conformationally restricted.

Molecular Structure Analysis

The molecular structure of this compound would likely be similar to the structures discussed in the papers, which involve bicyclic systems. The second paper discusses the valence isomerization of a related compound and provides insights into the energy levels of the triplet states of the molecules involved . This information could be relevant when considering the electronic structure and reactivity of the benzyl derivative.

Chemical Reactions Analysis

The third paper provides information on the chemical reactions of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons . Although the specific compound is not mentioned, the reactions involve photolysis and a tandem carboxylate migration/[2+2] cycloaddition sequence. These reactions could potentially be relevant to the chemical behavior of this compound under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds that could be extrapolated. For example, the synthesis and reactions suggest that the compound would have a rigid structure due to the conformational restriction of the bicyclic system . The energy levels of the triplet states discussed in the second paper could also suggest that the compound may have specific photophysical properties .

Scientific Research Applications

  • Selective Neuronal Nicotinic Receptor Agonist : Ji et al. (2005) described the synthesis of a compound related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate, used as a potent selective agonist for neuronal nicotinic receptors (Ji et al., 2005).

  • Antibacterial Activity in Veterinary Medicine : McGuirk et al. (1992) explored a series of compounds, including derivatives of diazabicycloalkyl side chains like benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, for their antibacterial activity against veterinary pathogens (McGuirk et al., 1992).

  • Ring Transformation Studies : Shevtsov et al. (2006) investigated the reactions of 1,5-diazabicyclo[3.1.0]hexanes, which include the structural framework of benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane, with arylketenes, contributing to the understanding of the chemical behavior of these compounds (Shevtsov et al., 2006).

  • Synthesis Related to Penicillins : Stoodley and Watson (1975) conducted studies related to penicillins, involving the preparation of compounds structurally related to benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane (Stoodley & Watson, 1975).

  • Synthesis of Functionalized Bicyclo[3.2.0]heptane Skeleton : Chiang and Zhu (2017) reported the UV-mediated decomposition of diazomalonates in benzene, leading to the formation of bicyclo[3.2.0]hepta-2,6-dienes, showing the chemical versatility of this class of compounds (Chiang & Zhu, 2017).

properties

IUPAC Name

benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-7-11-6-14-12(11)8-15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCONCMOUSFKNCK-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]2N1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635280
Record name Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370881-43-9
Record name Benzyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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